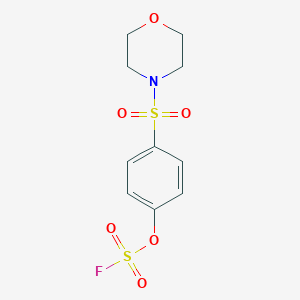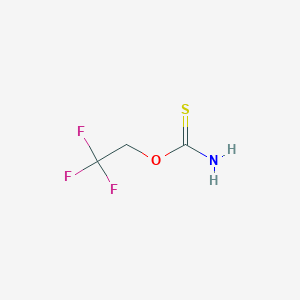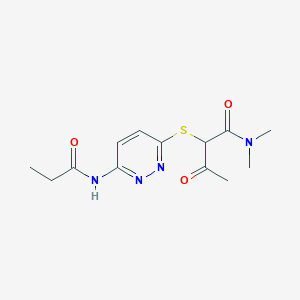
N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide is a complex organic compound with a unique structure that includes both amide and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide typically involves multiple steps. One common method involves the reaction of N,N-dimethyl-3-oxobutanamide with 6-propionamidopyridazine-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-3-oxobutanamide: A simpler analog without the thioether and pyridazine groups.
6-propionamidopyridazine-3-thiol: Contains the pyridazine and thioether groups but lacks the N,N-dimethyl-3-oxobutanamide moiety.
Uniqueness
N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N,N-dimethyl-3-oxo-2-[6-(propanoylamino)pyridazin-3-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-5-10(19)14-9-6-7-11(16-15-9)21-12(8(2)18)13(20)17(3)4/h6-7,12H,5H2,1-4H3,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUMFZSKZLSLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SC(C(=O)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2996618.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2996620.png)
![(4-Chlorophenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2996622.png)
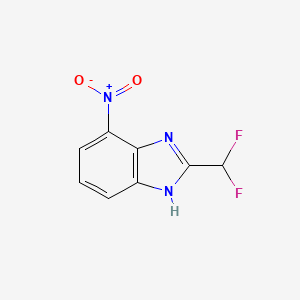
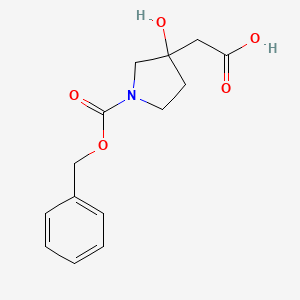
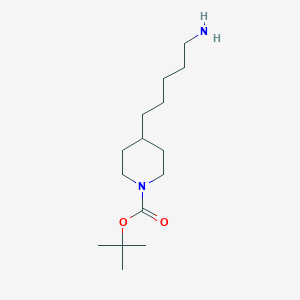
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2996627.png)
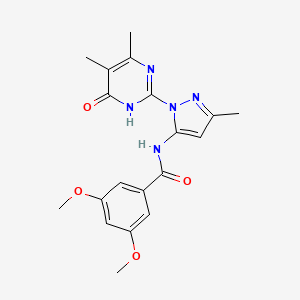
![3-(4-NITROPHENYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE](/img/structure/B2996633.png)
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2996634.png)


